molecular formula C16H15N3OS B3123939 5-(4-Ethoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 313699-38-6

5-(4-Ethoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No. B3123939
CAS RN: 313699-38-6
M. Wt: 297.4 g/mol
InChI Key: GOPNKHVJOUIIHF-UHFFFAOYSA-N
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Description

5-(4-Ethoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is a compound that contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .


Synthesis Analysis

While the specific synthesis for this compound isn’t available, 1,2,4-triazoles can generally be synthesized through the reaction of thiosemicarbazides . The ethoxyphenyl and phenyl groups could potentially be introduced through subsequent reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a 1,2,4-triazole ring, an ethoxyphenyl group, and a phenyl group. The exact structure would need to be confirmed through techniques such as X-ray crystallography .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the 1,2,4-triazole ring and the thiol group. These functional groups are known to participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ethoxy group could impact its solubility .

Scientific Research Applications

Antidiabetic Properties

The pyrazoline moiety in 5-(4-Ethoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol has been associated with antidiabetic effects . Researchers have explored its potential as an insulin sensitizer, which could help regulate blood glucose levels. Further investigations are warranted to elucidate its mechanism of action and optimize its therapeutic use.

Antitubercular Activity

Compounds containing pyrazoline pharmacophores have demonstrated antitubercular properties . The title compound could serve as a lead structure for developing novel antitubercular agents. Researchers may explore its efficacy against Mycobacterium tuberculosis and investigate its mode of action.

Antidepressant Potential

Pyrazoline derivatives have also been linked to antidepressant activity . The 5-(4-Ethoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol might modulate neurotransmitter pathways, making it a candidate for further evaluation in preclinical models of depression.

Anticonvulsant Effects

The compound’s structural features suggest possible anticonvulsant properties . Researchers could assess its ability to inhibit seizures and explore its interactions with neuronal receptors. Such investigations are crucial for identifying new antiepileptic drugs.

Antimicrobial Applications

Pyrazoline derivatives often exhibit antimicrobial activity . The title compound could be tested against bacterial and fungal strains to evaluate its potential as an antimicrobial agent. Mechanistic studies would provide insights into its mode of action.

Anti-Inflammatory Effects

Inflammation plays a pivotal role in various diseases. The 5-(4-Ethoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol might possess anti-inflammatory properties . Researchers could investigate its impact on inflammatory pathways and assess its suitability for therapeutic interventions.

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Many 1,2,4-triazoles exhibit biological activity, including antimicrobial, anticancer, and anti-inflammatory effects .

Safety and Hazards

The safety and hazards associated with this compound would need to be determined through specific testing. As a general rule, care should be taken when handling any chemical compound .

properties

IUPAC Name

3-(4-ethoxyphenyl)-4-phenyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c1-2-20-14-10-8-12(9-11-14)15-17-18-16(21)19(15)13-6-4-3-5-7-13/h3-11H,2H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOPNKHVJOUIIHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NNC(=S)N2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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